3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide;hydrochloride
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Overview
Description
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide;hydrochloride is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its multiple ethoxy groups and a piperidinyl-dioxoisoindolyl moiety, making it a versatile molecule in various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide;hydrochloride typically involves multiple steps:
Protection of Amino Group: The initial step involves protecting the amino group of the starting material, such as diethylene glycol amine, using a protecting group like Boc (tert-butoxycarbonyl).
Alkylation: The protected amine is then alkylated with an appropriate alkylating agent, such as bromoacetic acid ester, under basic conditions (e.g., sodium hydride).
Deprotection: The protecting group is removed under acidic conditions to yield the intermediate compound.
Coupling Reaction: The intermediate is then coupled with the piperidinyl-dioxoisoindolyl moiety using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the piperidinyl-dioxoisoindolyl moiety, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles replace the ethoxy moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Acts as a probe in biochemical assays to study protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as G protein-coupled receptors (GPCRs). It binds to the cell membrane and interferes with signal transduction pathways, modulating cellular responses. The ethoxy groups enhance its solubility and facilitate its interaction with hydrophilic environments, while the piperidinyl-dioxoisoindolyl moiety provides specificity in binding to target proteins.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-aminoethoxy)ethoxy)acetic acid: Shares the ethoxy chain but lacks the piperidinyl-dioxoisoindolyl moiety.
2-(2-aminoethoxy)ethanol: A simpler compound with fewer ethoxy groups and no piperidinyl-dioxoisoindolyl moiety.
Uniqueness
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide;hydrochloride is unique due to its combination of multiple ethoxy groups and the piperidinyl-dioxoisoindolyl moiety, which confer enhanced solubility, specificity, and versatility in various applications.
Properties
Molecular Formula |
C24H33ClN4O9 |
---|---|
Molecular Weight |
557.0 g/mol |
IUPAC Name |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C24H32N4O9.ClH/c25-6-8-35-10-12-37-14-13-36-11-9-34-7-5-21(30)26-16-1-2-17-18(15-16)24(33)28(23(17)32)19-3-4-20(29)27-22(19)31;/h1-2,15,19H,3-14,25H2,(H,26,30)(H,27,29,31);1H |
InChI Key |
JCUUSXMLVPOTLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CCOCCOCCOCCOCCN.Cl |
Origin of Product |
United States |
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